3-Bromoisothiazolo[5,4-b]pyridine
Overview
Description
3-Bromoisothiazolo[5,4-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom attached to the isothiazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazolo[5,4-b]pyridine typically involves the bromination of isothiazolo[5,4-b]pyridine. One common method is the reaction of isothiazolo[5,4-b]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a corresponding bromate or hypobromite.
Reduction: Reduction reactions can lead to the formation of 3-aminoisothiazolo[5,4-b]pyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often in the presence of a catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromates, hypobromites, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-Bromoisothiazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Bromoisothiazolo[5,4-b]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific derivatives of the compound.
Comparison with Similar Compounds
2-Bromothiazole
4-Bromopyridine
3-Bromothiophene
2-Bromopyridine
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Biological Activity
3-Bromoisothiazolo[5,4-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its inhibitory effects on various biological targets, particularly in the context of cancer and viral infections.
Chemical Structure and Properties
This compound belongs to the isothiazolo[5,4-b]pyridine family, characterized by a fused isothiazole and pyridine ring system. Its unique structure contributes to its biological activity, making it a valuable scaffold for drug development.
1. Inhibition of Cyclin-G Associated Kinase (GAK)
Research has identified this compound as a selective inhibitor of GAK, a kinase implicated in various diseases, including viral infections and cancer. The compound exhibits low nanomolar binding affinity for GAK, demonstrating its potential as an antiviral agent against hepatitis C virus (HCV) and dengue virus (DENV) by inhibiting critical steps in their lifecycles .
Table 1: Inhibitory Activity of this compound Against GAK and Viral Targets
Compound | Target | Binding Affinity (Kd) | EC50 (µM) | CC50 (µM) |
---|---|---|---|---|
This compound | GAK | 8 nM | 0.18 | >50 |
HCV | - | - | - | |
DENV | - | 0.18-6.38 | - |
2. Phosphoinositide 3-Kinase (PI3K) Inhibition
The compound has also been evaluated for its ability to inhibit PI3K enzymes, which play crucial roles in cellular growth and metabolism. Notably, certain derivatives of thiazolo[5,4-b]pyridine structures have shown potent PI3K inhibitory activity with IC50 values as low as 3.6 nM. This suggests that modifications to the isothiazolo scaffold could enhance its efficacy against PI3K-related pathways .
Structure-Activity Relationship (SAR)
A detailed SAR study has indicated that specific substituents on the isothiazolo[5,4-b]pyridine scaffold significantly influence biological activity:
- Sulfonamide Functionality : Essential for enhancing PI3Kα inhibitory potency.
- Pyridyl Group : Critical for maintaining high enzymatic activity; substitution with phenyl groups resulted in decreased activity.
Table 2: SAR Analysis of Isothiazolo Derivatives
Substituent | Activity Impact |
---|---|
Sulfonamide | Increased PI3K inhibition |
Pyridyl vs. Phenyl | Pyridyl essential; phenyl reduces activity |
Antiviral Activity Against HCV and DENV
In vitro studies have demonstrated that this compound derivatives can effectively inhibit DENV infection in human hepatoma cells. The antiviral efficacy was measured using luciferase assays, revealing dose-dependent inhibition with EC50 values indicating significant potential against viral replication .
Cancer Therapeutics
The application of this compound in cancer treatment has been explored through its action on GAK and PI3K pathways. By modulating these pathways, this compound may contribute to reduced tumor growth and proliferation in various cancer models.
Properties
IUPAC Name |
3-bromo-[1,2]thiazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMUTYICKDDXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726413 | |
Record name | 3-Bromo[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540492-90-8 | |
Record name | 3-Bromo[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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